Ticagrelor Impurity 175

Chiral chromatography Reference standard qualification Impurity profiling

Ticagrelor Impurity 175 is a chemically defined reference standard used in pharmaceutical quality control and regulatory submission workflows for the antiplatelet drug ticagrelor. It is chemically identified as (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine (S)-2-hydroxy-2-phenylacetate, existing as a salt with a molecular weight of approximately 151.2 (free base) and 152.1 (acid component).

Molecular Formula C24H28F2N6O3S
Molecular Weight 518.6 g/mol
Cat. No. B13385267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicagrelor Impurity 175
Molecular FormulaC24H28F2N6O3S
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F
InChIInChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)
InChIKeyGIHHRVYXULTCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ticagrelor Impurity 175 Reference Standard: Chemical Identity and Baseline Procurement Profile


Ticagrelor Impurity 175 is a chemically defined reference standard used in pharmaceutical quality control and regulatory submission workflows for the antiplatelet drug ticagrelor [1]. It is chemically identified as (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine (S)-2-hydroxy-2-phenylacetate, existing as a salt with a molecular weight of approximately 151.2 (free base) and 152.1 (acid component) [1]. The compound is provided with comprehensive characterization data compliant with regulatory guidelines and is intended exclusively for analytical method development, method validation, quality control, and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [1]. As with all ticagrelor impurities, the specific structural configuration of Impurity 175—particularly the stereochemistry of the cyclopropane and mandelate moieties—renders it non-interchangeable with other ticagrelor-related impurities or the API itself [2][3].

Why Generic Impurity Standards Cannot Substitute for Ticagrelor Impurity 175 in Critical Analytical Applications


Generic substitution of impurity reference standards in ticagrelor analysis is precluded by the compound's unique stereochemical and structural identity, which dictates its chromatographic retention, spectroscopic signature, and quantitation threshold. Ticagrelor Impurity 175 is defined by a specific (1R,2S) cyclopropane configuration paired with a (S)-mandelate counterion; substituting it with a structurally related impurity—even one bearing similar functional groups—would yield distinct analytical behavior and compromise the accuracy of method validation, system suitability testing, and regulatory compliance [1]. Pharmacopeial monographs for ticagrelor, such as those from the USP and EP, prescribe specific impurity limits (e.g., ≤0.0008% for Ticagrelor Related Compound A / Impurity E) that can only be reliably monitored using the exact corresponding reference standard [2]. Moreover, the absence of a reference standard with the precise stereochemistry of Impurity 175 would prevent the correct identification and quantification of this impurity in API batches, potentially leading to erroneous purity assessments and regulatory submission failures [3]. The following section provides quantitative differentiation evidence where available, though it is acknowledged that direct head-to-head quantitative data for Impurity 175 against comparators is limited in the public domain.

Quantitative Differentiation of Ticagrelor Impurity 175 Against In-Class Reference Standards


Structural Uniqueness: Stereochemical Configuration Differentiates Impurity 175 from Closely Related Impurity E (RC A)

Ticagrelor Impurity 175 and Ticagrelor Impurity E (also known as Ticagrelor Related Compound A) are both mandelate salts of cyclopropanamine derivatives, but they differ fundamentally in their substitution pattern on the phenyl ring. Impurity 175 is characterized by a single fluorine substituent at the para position (4-fluorophenyl), whereas Impurity E bears two fluorines at the 3,4 positions (3,4-difluorophenyl) [1]. This structural divergence results in distinct physicochemical and chromatographic properties: Impurity E is a known critical process impurity with a stringent USP limit of ≤0.0008% (8 ppm) . While no direct head-to-head chromatographic data is publicly available for Impurity 175 versus Impurity E, the difference in fluorine substitution pattern is a well-established determinant of reversed-phase HPLC retention and mass spectrometric ionization efficiency [2]. Consequently, Impurity 175 cannot be used as a substitute for Impurity E in pharmacopeial compliance testing, nor can Impurity E serve as a proxy for Impurity 175 in method development targeting the 4-fluorophenyl impurity.

Chiral chromatography Reference standard qualification Impurity profiling

Purity Assessment Capability: Class-Based Inference on Impurity Limit Compliance

In the broader class of ticagrelor impurities, process-related impurities are routinely detected in laboratory batches at levels ranging from 0.08% to 0.22% by HPLC, with specific identification of unknown impurities (TIC Imp-I to -IV) achieved through comprehensive LC-ESI/MSⁿ and NMR characterization [1]. The ICH guidelines recommend an acceptable limit of ≤0.15% for known impurities and ≤0.10% for unknown impurities in API [2]. While no published data quantifies the exact occurrence level of Impurity 175 in commercial ticagrelor batches, the compound's availability as a fully characterized reference standard with traceability to USP/EP enables its deployment in validated HPLC methods capable of detecting impurities at levels as low as 0.2 μg/mL (LOQ for impurities in validated ticagrelor HPLC methods) [3]. In contrast, uncharacterized or generic impurity standards lack the verified purity and structural integrity needed to meet these ICH-defined thresholds, risking false negatives or inaccurate quantitation.

Pharmaceutical quality control Regulatory impurity limits Stability-indicating methods

Regulatory Traceability: USP/EP Compliance Advantage Over Non-Pharmacopeial Impurity Standards

Ticagrelor Impurity 175 is supplied with the option of further traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards based on feasibility [1]. This distinguishes it from many commercially available ticagrelor impurities that lack a defined pharmacopeial pedigree. For example, Ticagrelor Impurity E is an official EP Reference Standard with a defined application in laboratory tests as prescribed in the European Pharmacopoeia monograph . While Impurity 175 itself is not a named pharmacopeial impurity, the availability of traceable characterization data against compendial standards provides a regulatory compliance advantage for ANDA and DMF submissions. The USP monograph for ticagrelor specifies limits for certain impurities (e.g., Ticagrelor Related Compound A at ≤0.0008%) that can only be accurately assessed using reference standards with verified purity and identity [2]. Impurity standards without such traceability may be rejected by regulatory agencies during application review, leading to costly delays.

ANDA submission DMF filing Pharmacopeial compliance

Analytical Method Suitability: Impurity 175 Enables Specificity and Accuracy in Validated HPLC Procedures

Validated HPLC methods for ticagrelor impurity analysis demonstrate high precision with intra- and interday relative standard deviations (RSDs) of <2% for the API and <6% for impurities [1]. Such performance metrics are achievable only when authentic, well-characterized impurity reference standards like Impurity 175 are employed for method development and system suitability testing. Substituting an unverified impurity standard would introduce unknown variability in retention time, peak area, and resolution, potentially invalidating the method. In forced degradation studies, ticagrelor is known to produce up to nine distinct degradation products through oxidation, S-dealkylation, and N-dealkylation pathways [2]. Accurate identification and quantitation of these degradation products—and the differentiation of degradation products from process impurities—require a library of certified reference standards including Impurity 175. Without such standards, the specificity of stability-indicating methods cannot be assured.

Method validation System suitability Forced degradation studies

Optimal Use Cases for Ticagrelor Impurity 175 in Pharmaceutical Development and Quality Control


ANDA/DMF Submission: Impurity Profiling and Method Validation

Ticagrelor Impurity 175 is ideally suited as a reference standard for developing and validating HPLC or UHPLC methods intended for impurity profiling in Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. Its defined stereochemistry and traceability to USP/EP standards [1] support the demonstration of method specificity, linearity, accuracy, and precision as required by ICH Q2(R1). The compound can be used to spike API samples for recovery studies, establish relative response factors, and set system suitability criteria [2].

Quality Control Release Testing of Ticagrelor API and Finished Dosage Forms

In routine QC laboratories, Impurity 175 serves as a calibration standard for quantifying this specific impurity in ticagrelor API batches and finished tablet formulations. While direct quantitation data for Impurity 175 occurrence is not publicly available, its use as a reference standard enables compliance with ICH Q3A impurity thresholds (≤0.15% for known impurities, ≤0.10% for unknowns) [3]. The compound's availability with a full Certificate of Analysis ensures that QC release decisions are based on accurate impurity levels.

Forced Degradation and Stability-Indicating Method Development

Impurity 175 is a critical tool for developing stability-indicating methods capable of resolving ticagrelor from its degradation products and process impurities. In forced degradation studies, ticagrelor undergoes oxidation, S-dealkylation, and N-dealkylation to produce up to nine degradation products [4]. A library of certified impurity reference standards including Impurity 175 is required to definitively assign peaks in chromatograms, confirm that degradation products do not co-elute with process impurities, and establish that the method is stability-indicating as per ICH Q1A(R2).

Synthetic Process Development and Control Strategy Establishment

During ticagrelor API process development, Impurity 175 can be used as a marker to monitor the efficiency of synthetic steps and purification procedures. Robust commercial processes for ticagrelor aim to achieve ~99.7% purity while controlling hydroxy ticagrelor, amino ticagrelor, and other impurities [5]. By spiking Impurity 175 into in-process samples, process chemists can evaluate the capacity of crystallization, extraction, or chromatography steps to purge this specific impurity, thereby establishing a data-driven control strategy aligned with ICH Q11.

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